molecular formula C12H16FN B1445048 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine CAS No. 1249142-99-1

3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine

Cat. No.: B1445048
CAS No.: 1249142-99-1
M. Wt: 193.26 g/mol
InChI Key: HIPUXUJIBUVACT-UHFFFAOYSA-N
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Description

“3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 3-position with a 3-fluorophenyl group. Additionally, the pyrrolidine ring itself is 2,2-dimethyl substituted, meaning there are methyl groups (-CH3) attached to the 2-position of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which introduces elements of cyclic structure and potential for interesting chemical reactivity. The fluorine atom on the phenyl ring is an electron-withdrawing group, which would impact the electronic distribution and potentially the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The pyrrolidine ring might undergo reactions typical of amines and cyclic compounds. The fluorine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could impact its polarity, and the pyrrolidine ring could influence its shape and conformation .

Scientific Research Applications

Fluorinated Pyridines as NMR Indicators

Research by Amrollahi (2014) focused on synthesizing fluorinated pyridines, including derivatives related to 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine, to serve as 19F NMR pH indicators. These compounds exhibited significant shifts in 19F chemical shift in response to pH changes, making them useful for NMR-based pH monitoring (Amrollahi, 2014).

Anticoccidial Agents

Qian et al. (2006) synthesized and evaluated 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles, chemically related to this compound, as potential anticoccidial agents. These compounds demonstrated promising inhibitory effects against Eimeria tenella PKG, a cGMP-dependent protein kinase, in anticoccidial assays (Qian et al., 2006).

Fluoroionophore for Aluminum Sensing

Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl fluoroionophore, which serves as a selective sensor for Al(3+). This fluoroionophore uses internal charge transfer for detection and exhibits both ratiometric and colorimetric changes upon Al(3+) binding (Maity & Govindaraju, 2010).

Synthesis and Characterization of Heterocycle Molecules

Murthy et al. (2017) synthesized and characterized 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a molecule related to this compound. This study included an examination of the molecule's stability, reactivity, and potential applications in non-linear optics and as an anti-cancerous drug (Murthy et al., 2017).

Anticonvulsant Activity of N-Mannich Bases

Kamiński et al. (2013) synthesized derivatives of pyrrolidine diones, which are structurally related to this compound, to evaluate their anticonvulsant activity. They found significant protection against electrically induced seizures, indicating potential use in treating epilepsy (Kamiński et al., 2013).

Fluorescent Chemosensor for Iron Ions

Maity et al. (2018) created fluorescent chemosensors based on pyrrolo[3,4-c]pyridine for detecting Fe3+/Fe2+ ions. This research highlights the utility of these compounds, including those related to this compound, in biological and environmental sensing applications (Maity et al., 2018).

Future Directions

The study of this compound could potentially contribute to various areas of research, depending on its physical, chemical, and biological properties. It could be of interest in the development of new materials, pharmaceuticals, or chemical processes .

Properties

IUPAC Name

3-(3-fluorophenyl)-2,2-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-12(2)11(6-7-14-12)9-4-3-5-10(13)8-9/h3-5,8,11,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPUXUJIBUVACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)C2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine
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3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine
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3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine
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3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine
Reactant of Route 5
3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine
Reactant of Route 6
3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine

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